((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride (GSK484) is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4) [ [], [], [] ]. PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline, a process called citrullination [ [] ]. This post-translational modification plays a role in various cellular processes, including gene regulation, immune response, and neutrophil extracellular trap (NET) formation [ [] ]. GSK484 is widely used in scientific research to investigate the role of PAD4 and citrullination in various biological processes and disease models.
GSK484 is a synthetic compound developed as a selective inhibitor of peptidyl arginine deiminase type IV (PAD4), an enzyme involved in the citrullination of proteins, which plays a significant role in various biological processes including immune response and inflammation. This compound has garnered attention for its potential applications in treating diseases associated with PAD4 activity, such as rheumatoid arthritis and certain cancers. GSK484 is characterized by its ability to bind reversibly to PAD4, exhibiting an inhibition constant (IC50) of approximately 50 nM, indicating strong potency in biochemical assays .
GSK484 was developed by GlaxoSmithKline and is part of the Structural Genomics Consortium's initiative to create chemical probes for epigenetics research. It falls under the category of synthetic organic compounds, specifically classified as a mixed-mode inhibitor targeting PAD4, which is a member of the arginine deaminase family . The compound is available from various suppliers, including Cayman Chemical and Sigma-Aldrich .
The synthesis of GSK484 involves several steps that optimize its binding affinity and selectivity towards PAD4. Initial compounds were derived from earlier inhibitors like GSK121, leading to the identification of GSK199 and subsequently GSK484 through structure-activity relationship studies. The synthesis typically employs standard organic chemistry techniques including:
GSK484 has a complex molecular structure represented by the chemical formula . Its structural features include:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C27H31N5O3 |
Molecular Weight | 455.57 g/mol |
InChI Key | BDYDINKSILYBOL-WMZHIEFXSA-N |
GSK484 acts primarily by inhibiting the enzymatic activity of PAD4 through competitive inhibition. The key reactions involved include:
The mechanism by which GSK484 exerts its effects involves several steps:
GSK484 exhibits several notable physical and chemical properties:
Relevant data includes:
Property | Value |
---|---|
Solubility | Soluble in DMSO |
Stability | Stable at room temperature |
GSK484 has significant potential applications in scientific research and therapeutic development:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: